

Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,4-Dichloro-3',5'-dimethoxybenzophenone
Cat. No.:	B1359025

[Get Quote](#)

Disclaimer: The compound **3,4-Dichloro-3',5'-dimethoxybenzophenone** is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number has not been identified in the available literature. The following guide is based on established chemical principles for its synthesis and on data extrapolated from closely related analogues.

Introduction

Benzophenones are a class of aromatic ketones that serve as important structural motifs in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.^[1] ^[2] The substitution pattern on the two phenyl rings of the benzophenone core is critical in determining the compound's biological efficacy and mechanism of action. This guide provides a technical overview of **3,4-Dichloro-3',5'-dimethoxybenzophenone**, a compound with potential biological activity stemming from its specific halogen and methoxy substitutions.

Physicochemical Properties

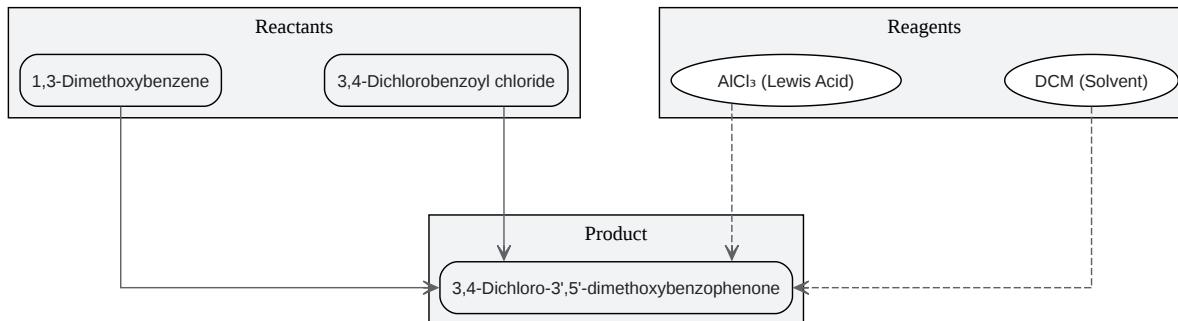
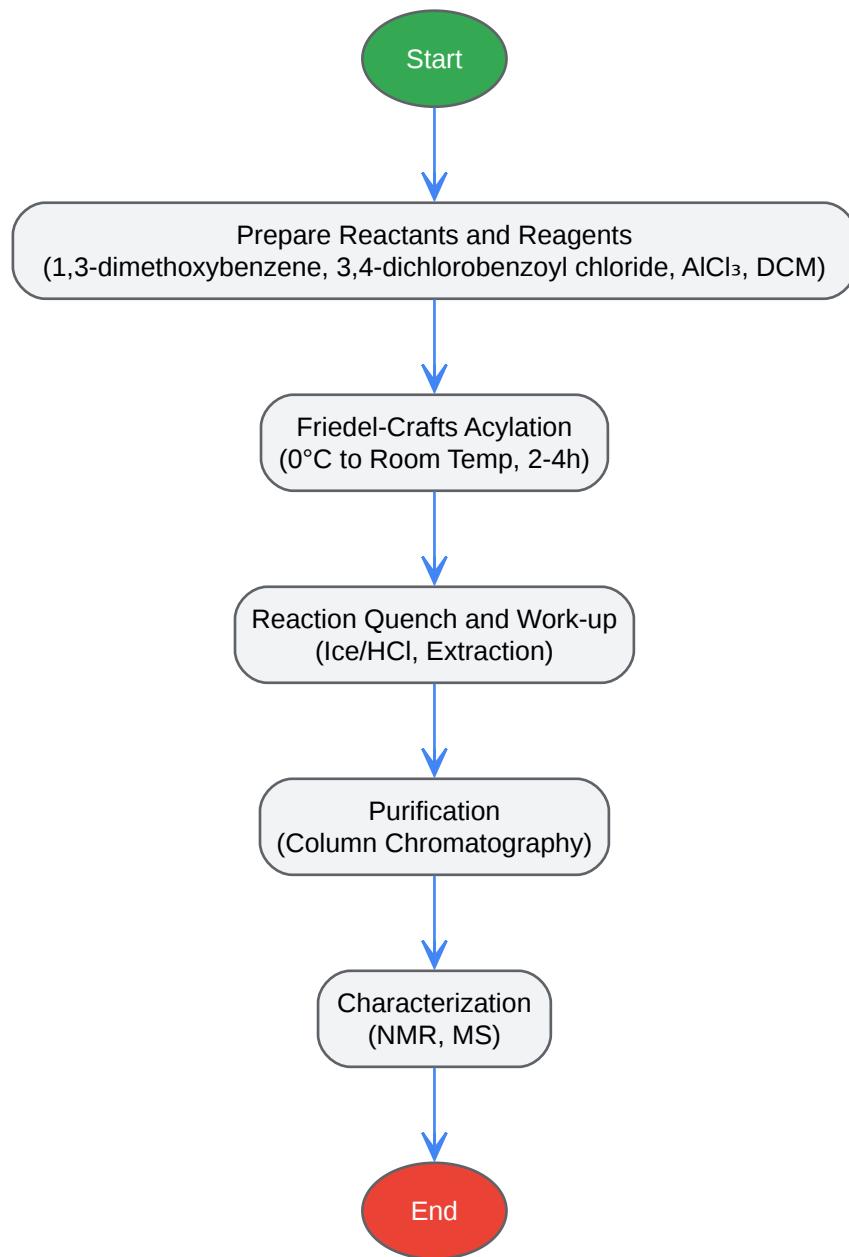

While experimental data for **3,4-Dichloro-3',5'-dimethoxybenzophenone** is not available, the properties of closely related isomers and analogues are presented in Table 1 for comparative purposes.

Table 1: Physicochemical Data of Related Benzophenone Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone	116412-83-0	C ₁₅ H ₁₃ ClO ₃	276.71	111-112	[3]
(3-Chlorophenyl)(3,5-dimethoxyphenyl)methanone	951891-98-8	C ₁₅ H ₁₃ ClO ₃	276.71	Not available	[4]
4,4'-Dichlorobenzophenone	90-98-2	C ₁₃ H ₈ Cl ₂ O	251.11	145-148	[5]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone	109091-08-9	C ₁₇ H ₁₈ O ₅	302.32	Not available	[6]

Synthesis

The most plausible and direct method for the synthesis of **3,4-Dichloro-3',5'-dimethoxybenzophenone** is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3,4-Dichloro-3',5'-dimethoxybenzophenone**.

This protocol is a general procedure for Friedel-Crafts acylation and should be optimized for the specific synthesis of the title compound.

- Preparation of the Acylium Ion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM). Cool the suspension in an ice bath to 0°C.
- Addition of Acyl Chloride: To the cooled suspension, add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dissolved in dry DCM dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
- Acylation Reaction: Add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM to the reaction mixture dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^{[7][8]}

- Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the target compound.

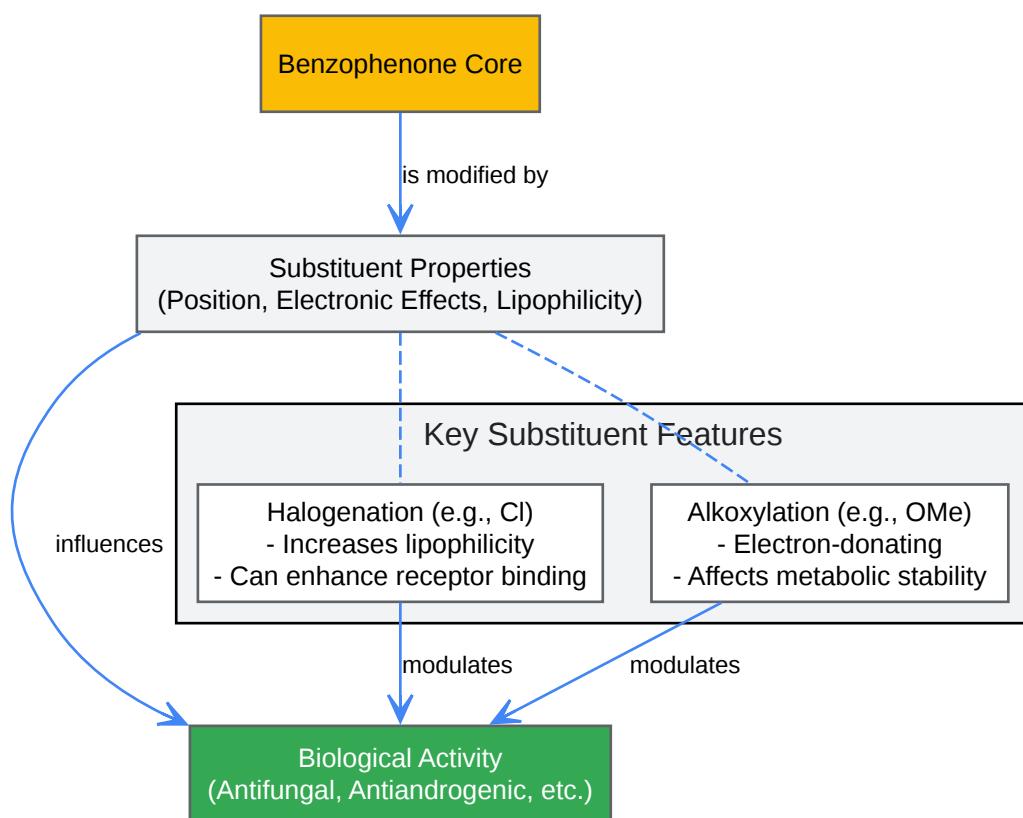
Biological Activity

While no specific biological data exists for **3,4-Dichloro-3',5'-dimethoxybenzophenone**, research on related chlorinated and methoxylated benzophenones provides insights into its potential activities.

Substituted benzophenones have been investigated for their antifungal properties against various phytopathogenic fungi.[\[9\]](#)[\[10\]](#) The presence of halogen atoms on the phenyl rings can influence the antifungal potency.[\[10\]](#) Similarly, certain benzophenone derivatives have demonstrated antibacterial activity, although this is often less pronounced than their antifungal effects.[\[9\]](#)[\[11\]](#)

Table 2: Biological Activity of Related Benzophenone Derivatives

Compound Class	Activity Type	Key Findings	Reference
Substituted Benzophenones	Antifungal	Showed activity against phytopathogenic fungi. Halogen substitution can increase potency.	[9] [10]
Benzophenone Oximes	Antifungal	Demonstrated marked in vitro and in vivo antimycotic activity.	[12]
Chlorinated Benzophenone-1	Antiandrogenic	Dichlorinated byproducts showed significantly higher antiandrogenic activity than the parent compound.	[13] [14] [15]
Hydroxylated Benzophenones	Estrogenic & Anti-androgenic	Hydroxylation patterns influence receptor-mediated endocrine disruption.	[16]


Chlorinated derivatives of benzophenones have been shown to possess endocrine-disrupting capabilities. For instance, chlorinated byproducts of benzophenone-1 have exhibited significantly higher antiandrogenic activity compared to the parent compound.[\[13\]](#)[\[14\]](#)[\[15\]](#) This activity is mediated through the human androgen receptor. The increased hydrophobicity due to

chlorination is thought to enhance the binding affinity to the receptor's ligand-binding domain.

[15]

Structure-Activity Relationship (SAR)

Based on the available literature for this class of compounds, a conceptual structure-activity relationship can be proposed.

[Click to download full resolution via product page](#)

Caption: Conceptual Structure-Activity Relationship (SAR) for substituted benzophenones.

The biological activity of benzophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. For instance, halogenation can increase the lipophilicity of the molecule, potentially leading to enhanced membrane permeability and stronger interactions with hydrophobic binding pockets of target proteins.[15] Methoxy groups, being electron-donating, can influence the electronic properties of the aromatic system and are also sites for metabolic transformation.

Conclusion

3,4-Dichloro-3',5'-dimethoxybenzophenone represents a potentially bioactive molecule within the broader class of substituted benzophenones. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis and predicted biological relevance based on established chemical principles and data from analogous compounds. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to ascertain its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 951891-98-8|(3-Chlorophenyl)(3,5-dimethoxyphenyl)methanone|BLDpharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | C17H18O5 | CID 368149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 9. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]

- 12. [Antifungal phytoiatric activity of various benzophenoximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359025#3-4-dichloro-3-5-dimethoxybenzophenone-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com